N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with an ethoxy group and a pyridine ring attached to a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 4-ethoxyaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent.
Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with 2-chloromethylpyridine under basic conditions to form the N-(pyridin-2-ylmethyl) derivative.
Formation of the Butyramide Moiety: Finally, the compound is reacted with butyric anhydride or butyric acid chloride in the presence of a base to form the butyramide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium ethoxide, ethanol, heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation.
Material Science: In organic semiconductors, the compound’s electronic properties allow it to facilitate charge transport and improve the efficiency of devices like LEDs.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and material science, where similar compounds may not perform as effectively.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-8-17(23)22(13-14-9-5-6-12-20-14)19-21-18-15(24-4-2)10-7-11-16(18)25-19/h5-7,9-12H,3-4,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQFNRKYSSLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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